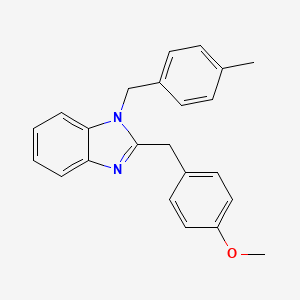
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has shown promising results in scientific research studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The exact mechanism of action of 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects:
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole has been shown to have several biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity against various pathogens.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for the scientific research related to 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole. Some of these directions include:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Evaluation of the potential applications of this compound in the treatment of various diseases.
3. Development of new synthetic methods for the production of this compound.
4. Investigation of the pharmacokinetic and pharmacodynamic properties of this compound.
5. Exploration of the potential use of this compound as a lead compound for the development of new drugs.
Conclusion:
In conclusion, 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has shown promising results in scientific research studies related to its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in various fields.
合成法
The synthesis of 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation reaction of 4-methoxybenzaldehyde and 4-methylbenzylamine in the presence of an acid catalyst. The resulting intermediate is then cyclized to form 2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole.
科学的研究の応用
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in scientific research studies related to its anti-cancer, anti-inflammatory, and anti-microbial properties.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-17-7-9-19(10-8-17)16-25-22-6-4-3-5-21(22)24-23(25)15-18-11-13-20(26-2)14-12-18/h3-14H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMPZMEFWGMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxybenzyl)-1-(4-methylbenzyl)-1H-benzimidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)




![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)

![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)

